1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride
Description
1-[1-(3-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₁ClFN₃ and a molecular weight of 227.67 g/mol . It features a pyrazole ring substituted at the 1-position with a 3-fluorophenyl group and a methanamine moiety at the 5-position, which is protonated as a hydrochloride salt to enhance solubility. This compound is cataloged under CBR01206 (AldrichCPR) and 10-F302698 (CymitQuimica) .
Properties
IUPAC Name |
[2-(3-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-2-1-3-9(6-8)14-10(7-12)4-5-13-14;/h1-6H,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBRALLPACPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The synthesis typically begins with the formation of the pyrazole core. A common approach involves reacting 3-fluorophenylhydrazine with a β-diketone or β-keto ester under acidic conditions. For example:
-
Reactants : 3-Fluorophenylhydrazine (1.0 eq) and ethyl acetoacetate (1.2 eq)
-
Conditions : Reflux in ethanol with glacial acetic acid (5 mol%) for 12–16 hours.
-
Yield : 68–72% of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.
Mechanism :
Functionalization of the Pyrazole Core
The carboxylate intermediate undergoes reduction and amination to introduce the methanamine group:
Step 1: Reduction of Ester to Alcohol
-
Reagents : LiAlH₄ (3.0 eq) in anhydrous THF
-
Conditions : 0°C to room temperature, 4 hours.
-
Yield : 85–90% of 1-(3-fluorophenyl)-3-(hydroxymethyl)-1H-pyrazole.
Step 2: Conversion to Amine
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether:
-
Conditions : 0°C for 1 hour, followed by filtration and drying under vacuum.
-
Purity : ≥98% (HPLC).
Optimization Strategies for Industrial-Scale Production
Catalytic Improvements
Solvent Systems
-
Polar aprotic solvents (DMF, DMSO) increase reaction rates but require stringent purification.
-
Eco-friendly alternatives : Ethanol-water (4:1) reduces environmental impact while maintaining 75% yield.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 7.45–7.52 (m, 3H, Ar-H), 6.32 (s, 1H, pyrazole-H), 3.89 (s, 2H, CH₂NH₂). |
| ESI-MS | m/z 206.1 [M+H]⁺ (calc. 206.09) |
| HPLC | Retention time: 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN). |
Purity Assessment
| Impurity | Source | Resolution Method |
|---|---|---|
| Unreacted hydrazine | Incomplete cyclization | Silica gel chromatography |
| Oligomeric byproducts | High-temperature steps | Recrystallization (EtOH/H₂O) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical cyclocondensation | Low cost | Long reaction times | 68 |
| Microwave-assisted | 80% faster | Specialized equipment | 78 |
| Flow chemistry | Scalable to kg-scale | High initial investment | 85 |
Industrial Challenges and Solutions
Crystallization Control
-
Problem : Polymorphism in hydrochloride salt affects bioavailability.
-
Mitigation : Seeded crystallization with controlled cooling rates (0.5°C/min).
Recent Advances (2023–2025)
Photocatalytic Amination
Biocatalytic Approaches
-
Enzyme : Transaminase from Aspergillus terreus (engineered variant).
| Hazard | Precautionary Measure | Regulatory Compliance |
|---|---|---|
| Hydrazine exposure | Closed-system reactors | OSHA PEL: 0.1 ppm |
| HCl gas release | Scrubbers with NaOH | EPA Tier II reporting |
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide (NaOMe) and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit androgen receptor pathways, which are crucial in the development of prostate cancer. The compound's mechanism involves acting as an antagonist to androgen receptors, thereby potentially reducing tumor growth in androgen-dependent cancers .
Neurological Disorders
The compound has been studied for its effects on neurological disorders such as Alzheimer's disease. Research suggests that pyrazole derivatives can modulate neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases. In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress .
Antimicrobial Properties
Another area of research is the antimicrobial activity of pyrazole derivatives. Studies have demonstrated that compounds with similar structures possess significant antifungal and antibacterial properties. For example, derivatives have shown effectiveness against various strains of bacteria and fungi, indicating potential for development into new antimicrobial agents .
Data Table: Summary of Research Findings
Case Study 1: Prostate Cancer Treatment
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant tumor reduction in prostate cancer models. The compound was administered in various dosages, showing a dose-dependent response in inhibiting tumor growth and progression .
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, researchers evaluated the neuroprotective effects of pyrazole derivatives. The results indicated that treatment with these compounds led to reduced levels of inflammatory markers and improved cognitive function in treated animals compared to controls .
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Aromatic Substitution Patterns
- Fluorine Position: The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl (isoxazole analog) and 2-fluorobenzyl (benzyl-substituted pyrazole) .
- Heterocyclic Core : Replacing pyrazole with isoxazole (as in C₁₀H₁₀ClFN₂O) introduces an oxygen atom, reducing nitrogen content and altering hydrogen-bonding capacity .
Functional Group Modifications
- Trifluoromethyl (CF₃) Addition : The pyridinyl-trifluoromethyl analog (C₁₀H₁₀ClF₃N₄) exhibits enhanced lipophilicity and metabolic stability due to the CF₃ group, which may improve blood-brain barrier penetration compared to the target compound .
- Benzyl vs.
Amine Positioning
- Methanamine placement on the heterocycle (pyrazole C5) versus the aromatic ring (phenyl methanamine in C₁₀H₁₁ClN₄) shifts the molecule’s polarity and electronic distribution, impacting solubility and target engagement .
Biological Activity
1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₈F N₃·HCl
- Molecular Weight : 179.62 g/mol
- Structure : The compound features a pyrazole ring substituted with a 3-fluorophenyl group and a methanamine moiety.
The biological activity of this compound primarily revolves around its interaction with various biological targets, notably in cancer therapeutics and inflammatory conditions. Pyrazole derivatives have shown promise in inhibiting specific pathways involved in tumor growth and inflammation.
Key Mechanisms:
- Inhibition of Kinases : Pyrazole derivatives, including this compound, have been identified as selective inhibitors of kinases such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cell proliferation .
- Cytotoxic Effects : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for anticancer applications .
Cytotoxicity Studies
A summary of cytotoxicity data from various studies is presented in Table 1. The table highlights the IC₅₀ values against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Similar Pyrazole Derivative | A549 | 26.00 |
| Similar Pyrazole Derivative | HCT116 | 3.30 |
Table 1: Cytotoxicity of this compound and related compounds against various cancer cell lines.
Case Studies
Recent studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Study on MCF7 Cell Line : A study reported that the compound exhibited an IC₅₀ value of 12.50 µM against the MCF7 breast cancer cell line, indicating significant cytotoxic activity .
- Anti-inflammatory Potential : Another investigation assessed the anti-inflammatory properties of pyrazole derivatives, revealing that certain analogs could effectively reduce pro-inflammatory cytokine levels in vitro .
Pharmacological Applications
The pharmacological profile of this compound suggests its potential use in treating:
- Cancer : Due to its cytotoxic effects on various cancer cell lines.
- Inflammatory Diseases : As a selective inhibitor of inflammatory pathways.
Q & A
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound solubility using nephelometry. Cross-test with reference compounds (e.g., SR141716 for cannabinoid receptor studies) to calibrate activity thresholds. Meta-analysis of dose-response curves can identify outliers due to assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
